3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the reaction of tert-butylbicyclo[1.1.1]pentane with carbon dioxide under specific conditions to form the carboxylic acid derivative . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and output.
Chemical Reactions Analysis
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism by which 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules .
Comparison with Similar Compounds
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a tert-butyl group, leading to different reactivity and applications.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: . The uniqueness of this compound lies in its tert-butyl group, which imparts distinct steric and electronic effects, influencing its reactivity and stability.
Properties
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRUOYXBPCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438145 | |
Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132663-73-1 | |
Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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